1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H14FNO2 It is a fluorinated aromatic ketone with a morpholine ring attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds. Its structural features make it a valuable intermediate in drug discovery and development.
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluorine atom and the morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- 1-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-one
- 1-(4-Fluoro-phenyl)-3-(4-morpholin-4-yl-phenylamino)-pyrrolidine-2,5-dione
Comparison: 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one is unique due to the specific position of the fluorine atom and the morpholine ring on the phenyl group. This structural arrangement can influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
CAS No. |
519137-75-8 |
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Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
1-(4-fluoro-3-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H14FNO2/c1-9(15)10-2-3-11(13)12(8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
SXXJWWINIVCRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)N2CCOCC2 |
Origin of Product |
United States |
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